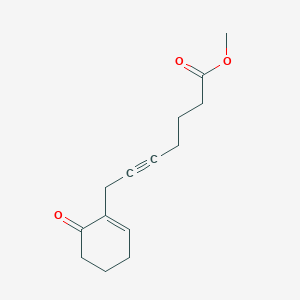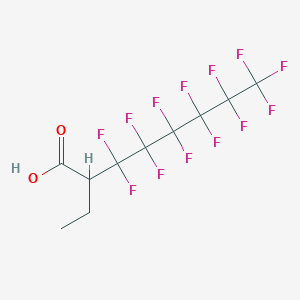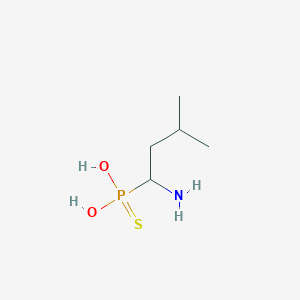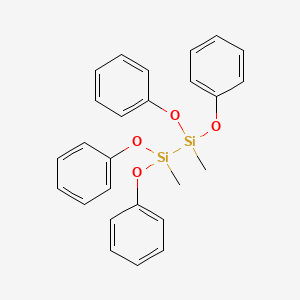
1-(Triethylgermyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Triethylgermyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione, also known as succinimide, is a versatile scaffold used in various chemical and pharmaceutical applications. The addition of a triethylgermyl group to the pyrrolidine-2,5-dione structure introduces unique properties that can be exploited in different scientific and industrial fields.
Vorbereitungsmethoden
The synthesis of 1-(Triethylgermyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with triethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
1-(Triethylgermyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The triethylgermyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Triethylgermyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Triethylgermyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The triethylgermyl group can enhance the compound’s ability to interact with biological macromolecules, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(Triethylgermyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione (Succinimide): The parent compound without the triethylgermyl group. It is widely used in pharmaceuticals and organic synthesis.
1-(Trimethylsilyl)pyrrolidine-2,5-dione: A similar compound with a trimethylsilyl group instead of a triethylgermyl group. It has different chemical properties and reactivity.
1-(Triethylstannyl)pyrrolidine-2,5-dione: A compound with a triethylstannyl group. It is used in different applications due to the unique properties of the stannyl group.
The uniqueness of this compound lies in the specific properties imparted by the triethylgermyl group, which can influence its reactivity, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
127075-78-9 |
|---|---|
Molekularformel |
C10H19GeNO2 |
Molekulargewicht |
257.89 g/mol |
IUPAC-Name |
1-triethylgermylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H19GeNO2/c1-4-11(5-2,6-3)12-9(13)7-8-10(12)14/h4-8H2,1-3H3 |
InChI-Schlüssel |
ITJABFSBGOKKHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)N1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)



![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)


![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

